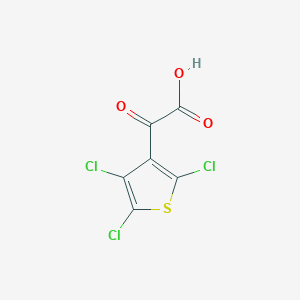
3-(2-Biphenylyl)-2-hydroxypropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Biphenylyl)-2-hydroxypropanoic Acid: is an organic compound characterized by a biphenyl group attached to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenylyl)-2-hydroxypropanoic Acid typically involves the coupling of a biphenyl derivative with a hydroxypropanoic acid precursor. One common method is the Grignard reaction, where a biphenyl magnesium bromide reacts with an ester of hydroxypropanoic acid to form the desired product . The reaction is usually carried out in an ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of catalysts and controlled reaction conditions. For example, a palladium-catalyzed coupling reaction can be employed to achieve efficient synthesis . The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of 3-(2-Biphenylyl)-2-oxopropanoic Acid.
Reduction: Formation of 3-(2-Cyclohexyl)-2-hydroxypropanoic Acid.
Substitution: Formation of this compound derivatives with various substituents on the biphenyl ring.
Applications De Recherche Scientifique
Chemistry: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways .
Medicine: The compound has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It is being explored for its anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-(2-Biphenylyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The biphenyl group provides a hydrophobic interaction that can enhance binding affinity . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-(2-Biphenylyl)propanoic Acid
- 3-(4-Biphenylyl)-2-hydroxypropanoic Acid
- 2-(4-Biphenylyl)propanoic Acid
Comparison: 3-(2-Biphenylyl)-2-hydroxypropanoic Acid is unique due to the position of the biphenyl group and the presence of the hydroxy group on the propanoic acid moiety. This specific arrangement allows for distinct chemical reactivity and biological activity compared to its analogs . The hydroxy group enhances its solubility and potential for hydrogen bonding, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-hydroxy-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14,16H,10H2,(H,17,18) |
Clé InChI |
JFGAIWFDUPOBHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)
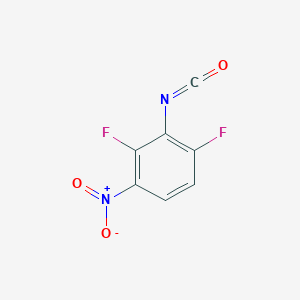

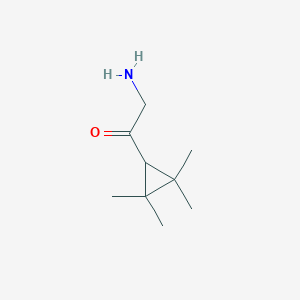

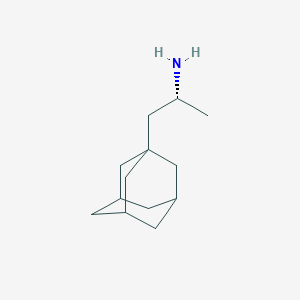
![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
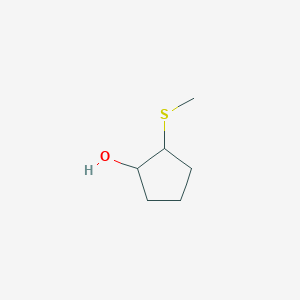
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
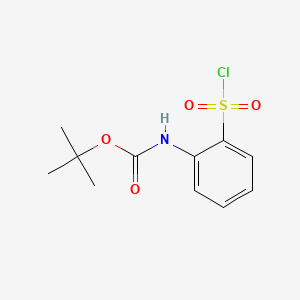
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)


